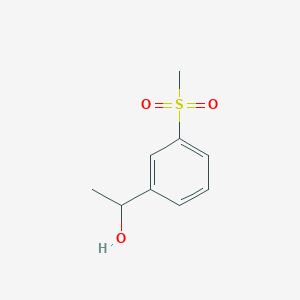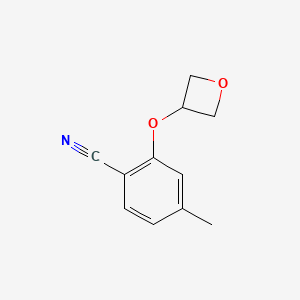
3-Bromo-5-((4-methylpiperidin-1-yl)methyl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Bromo-5-((4-methylpiperidin-1-yl)methyl)pyridine is a chemical compound with the molecular formula C11H15BrN2 and a molecular weight of 255.15 g/mol. This compound features a bromine atom and a 4-methylpiperidin-1-ylmethyl group attached to a pyridine ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Synthetic Routes and Reaction Conditions:
Bromination: The compound can be synthesized by the bromination of 5-((4-methylpiperidin-1-yl)methyl)pyridine using bromine in the presence of a suitable catalyst.
Piperidine Derivatives: Starting from piperidine, the compound can be synthesized through a series of reactions involving alkylation and subsequent bromination.
Industrial Production Methods: Industrial production typically involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to reduce the bromine atom, leading to the formation of different reduced products.
Substitution: Substitution reactions, particularly nucleophilic substitution, are common with this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium cyanide (NaCN) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Various oxidized derivatives depending on the specific conditions and reagents used.
Reduction Products: Reduced forms of the compound, such as 3-bromo-5-(4-methylpiperidin-1-yl)pyridine.
Substitution Products: Substituted derivatives where the bromine atom is replaced by other functional groups.
科学研究应用
3-Bromo-5-((4-methylpiperidin-1-yl)methyl)pyridine is widely used in scientific research due to its versatility as an intermediate. Its applications include:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties in drug discovery and development.
Industry: Utilized in the production of various chemical products and materials.
作用机制
The mechanism by which 3-Bromo-5-((4-methylpiperidin-1-yl)methyl)pyridine exerts its effects depends on its specific application. In drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the biological system and the specific reactions taking place.
相似化合物的比较
3-Bromo-5-(4-methylpiperidin-1-yl)pyridine: Similar structure but lacks the methyl group on the piperidine ring.
5-bromo-2-(4-methylpiperazin-1-yl)pyridine: Similar pyridine core but different substitution pattern.
Uniqueness: 3-Bromo-5-((4-methylpiperidin-1-yl)methyl)pyridine is unique due to its specific substitution pattern, which influences its reactivity and potential applications. Its presence of both bromine and the 4-methylpiperidin-1-ylmethyl group makes it a valuable intermediate in organic synthesis.
This compound's versatility and potential applications make it an important subject of study in various fields of science and industry. Its unique structure and reactivity profile contribute to its wide range of uses and ongoing research interest.
属性
IUPAC Name |
3-bromo-5-[(4-methylpiperidin-1-yl)methyl]pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2/c1-10-2-4-15(5-3-10)9-11-6-12(13)8-14-7-11/h6-8,10H,2-5,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRAQLTNHIFQKGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC2=CC(=CN=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[(3-Bromo-4-methylphenyl)methyl]azetidin-3-amine](/img/structure/B7975778.png)
![(6-Methyl-3'-(trifluoromethoxy)-[1,1'-biphenyl]-3-yl)methanamine](/img/structure/B7975786.png)









